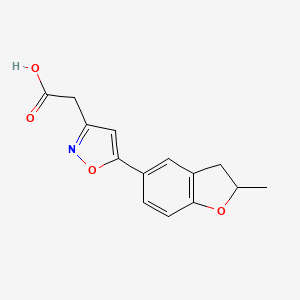

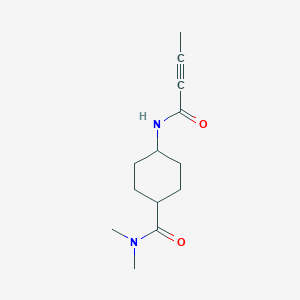

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SYNTHESIS OF 5-METHYL-2-[2-METHYL/PHENYLIMINO-3-(3-METHYL-5-STYRYL-ISOXAZOL-4-YL)-2,3-DIHYDRO-THIAZOLE-4-CARBONYL]-2,4- DIHYDRO-PYRAZOL-3-ONES, 1,3,4-OXADIAZOLES AND 4-OXO-THIAZOLIN-5-YLIDENE-ACETIC ACID METHYL ESTERS The research on the synthesis of various isoxazolyl thioureas and their derivatives delves into the chemical processes involving 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid. The synthesis path leads to the creation of compounds such as 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4dihydro-pyrazol-3-ones and others, highlighting the compound's potential in creating a range of chemical derivatives (Rajanarendar, Karunakar, & Ramu, 2006).

An Improved Synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic Acid This study focuses on the synthesis process of a compound closely related to 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid. The methodology offers an improved, practical, and convenient approach to synthesizing 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, promising efficiency and high yield, which could be insightful for the synthesis of related compounds (Yong, 2010).

Antiinflammatory Activity of Some 2,3-dihydrobenzofuran-5-acetic Acids and Related Compounds The research explores the anti-inflammatory potential of a series of 2,3-dihydrobenzofuran-5-acetic acids, closely related to the compound . The study's findings highlight the enhanced anti-inflammatory activity upon the introduction of a methyl group, which could be pertinent to understanding the bioactivity of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid (Hirose, Kuriyama, Kato, & Toyoshima, 1976).

Facile Synthesis of 2,3-Dihydrobenzofuran-3-ylacetic Acids by Novel Electrochemical Sequential Aryl Radical Cyclization-Carboxylation of 2-Allyloxybromobenzenes Using Methyl 4-tert-Butylbenzoate as an Electron-Transfer Mediator This study presents a novel electrochemical approach to synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, highlighting the potential for innovative synthesis methods that may apply to compounds like 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid. The method involves aryl radical generation and 5-exo cyclization followed by carboxylation sequence, offering a promising avenue for chemical synthesis (Senboku, Michinishi, & Hara, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJOMBQHAFIMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)

![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)

![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2452396.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)